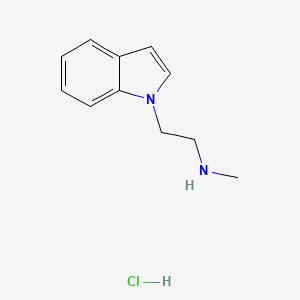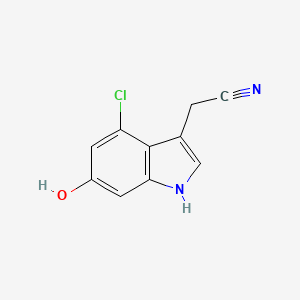![molecular formula C9H8N2O2S B11893628 Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Reagents like bromonitrobenzenes are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of kinase inhibitors.
Industry: The compound’s derivatives are used in the development of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides
Uniqueness: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C9H8N2O2S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-4-14-6-2-3-11-8(10)7(5)6/h2-4H,1H3,(H2,10,11) |
Clé InChI |
UMDZOCNUOHNFKB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC2=C1C(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)

